molecular formula C24H27N3O5 B2395821 4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-67-1

4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Número de catálogo: B2395821
Número CAS: 618877-67-1
Peso molecular: 437.496
Clave InChI: QYCLTJYZTXBGQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one belongs to a class of pyrrol derivatives that have shown promising biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed examination of its pharmacological properties.

Chemical Structure

The molecular formula of the compound is C25H30N2O3C_{25}H_{30}N_2O_3, and its structure is characterized by a pyrrol ring substituted with various functional groups that contribute to its biological activity.

Antitumor Activity

Research has indicated that pyrrol derivatives, including the compound , exhibit significant antitumor properties. A study highlighted the potential of similar compounds in inhibiting estrogen receptor (ER) activity, which is crucial in the treatment of ER-positive breast cancer. The compound showed efficacy in:

  • Inhibiting ER-mediated transcription : It was noted that compounds with similar structures effectively inhibited the transcriptional activity mediated by estrogen receptors without affecting androgen or glucocorticoid receptors .
  • Inducing apoptosis : The compound has been linked to promoting apoptosis in cancer cells, particularly in ER-positive breast cancer models. This effect was observed through cell cycle analysis, where treated cells exhibited increased sub-G1 phase populations, indicating cell death .

The proposed mechanism of action for this compound involves:

  • Partial antagonism of ERα : The compound may act as a partial antagonist to ERα, leading to decreased transcriptional activity associated with estrogen stimulation.
  • Polyubiquitination of ERα : Increased polyubiquitination was observed, suggesting that the compound enhances the degradation of ERα, thereby reducing its functional levels within cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that the compound possesses favorable drug-like properties, including good solubility and permeability. However, detailed toxicity profiles are still under investigation. Preliminary studies suggest minimal adverse effects on biochemical and hematological parameters during in vitro assays .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In vitro Studies : A series of experiments demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. Notably, these studies emphasized the importance of dosage and administration route for maximizing therapeutic effects while minimizing toxicity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of ER-mediated transcription
Apoptosis InductionIncreased sub-G1 phase population
PharmacokineticsFavorable drug-like properties
ToxicityMinimal alterations in biochemical parameters

Propiedades

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-2-32-18-8-6-17(7-9-18)22(28)20-21(19-5-3-4-10-25-19)27(24(30)23(20)29)12-11-26-13-15-31-16-14-26/h3-10,21,28H,2,11-16H2,1H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVCIOGWBCBELW-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=N4)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.